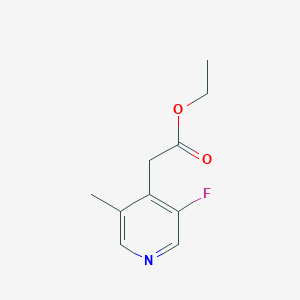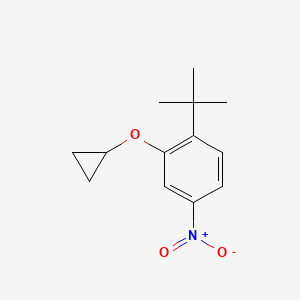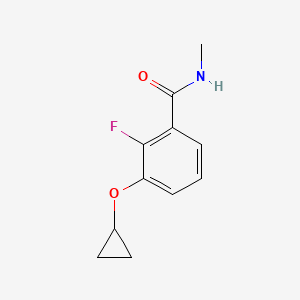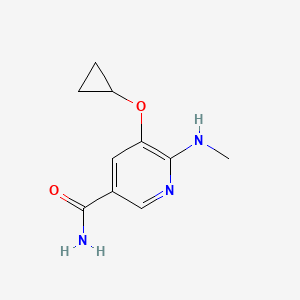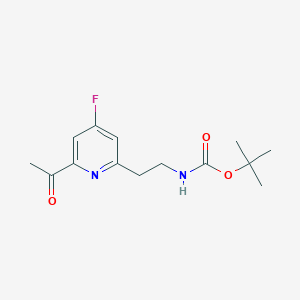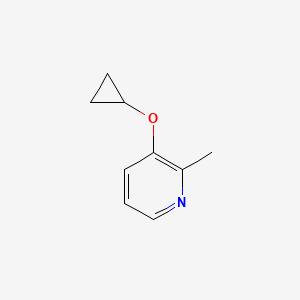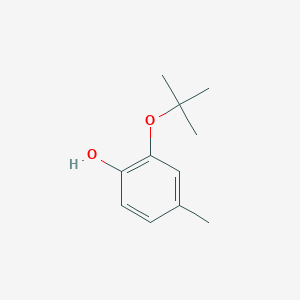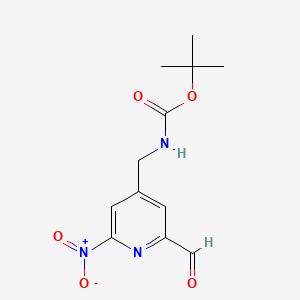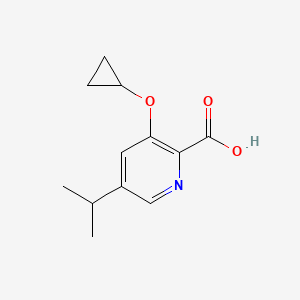
3-Cyclopropoxy-5-isopropylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-isopropylpicolinic acid is an organic compound with the molecular formula C12H15NO3. It features a picolinic acid core substituted with cyclopropoxy and isopropyl groups. This compound is notable for its unique structural properties, which include a three-membered cyclopropane ring and a pyridine ring, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-isopropylpicolinic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of a picolinic acid derivative with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group. Subsequent alkylation with isopropyl halides can be performed to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available picolinic acid. The process includes:
Cyclopropanation: Using cyclopropyl bromide and a base such as sodium hydride.
Alkylation: Introducing the isopropyl group using isopropyl halide in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-5-isopropylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the aromatic ring.
Substitution: Nucleophilic substitution reactions can be carried out to replace the cyclopropoxy or isopropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to partially hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-isopropylpicolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-isopropylpicolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The cyclopropoxy and isopropyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to allosteric sites .
Vergleich Mit ähnlichen Verbindungen
- 3-Cyclopropoxy-5-methylpicolinic acid
- 3-Cyclopropoxy-5-ethylpicolinic acid
- 3-Cyclopropoxy-5-propylpicolinic acid
Comparison: Compared to its analogs, 3-Cyclopropoxy-5-isopropylpicolinic acid exhibits unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropoxy group also imparts distinct steric and electronic effects, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-propan-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-7(2)8-5-10(16-9-3-4-9)11(12(14)15)13-6-8/h5-7,9H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
HPTSSCXUFBVFKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(N=C1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



